4-Methoxy-3-nitrobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-14-7-3-2-5(8(9)11)4-6(7)10(12)13/h2-4H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQFJXUTKOUTRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065063 | |

| Record name | Benzamide, 4-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10397-58-7 | |

| Record name | 4-Methoxy-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10397-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-methoxy-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010397587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-methoxy-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 4-methoxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-p-anisamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Methoxy-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitrobenzamide is a nitroaromatic compound that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring a methoxy group and a nitro group on the benzamide scaffold, provides a unique electronic and steric profile that can be exploited for the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and potential biological activities based on the broader class of nitroaromatic compounds. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.17 g/mol |

| Melting Point | 175 °C |

| Appearance | Tan solid |

| Solubility | Limited information available. Generally, nitrobenzamides have low solubility in water. |

Spectral Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. While detailed spectral assignments from public-domain sources are limited, the expected spectral characteristics are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | ¹³C NMR |

| Expected signals for aromatic protons, amide protons, and methoxy group protons. | Expected signals for aromatic carbons, the carbonyl carbon, and the methoxy carbon. |

| Detailed peak assignments and coupling constants are not readily available in the public domain and would require experimental determination. | Detailed peak assignments are not readily available in the public domain and would require experimental determination. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3400-3200 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Aliphatic - OCH₃) | 2950-2850 |

| C=O Stretch (Amide I) | ~1680 |

| N-H Bend (Amide II) | ~1620 |

| C=C Stretch (Aromatic) | 1600-1450 |

| Asymmetric NO₂ Stretch | 1550-1500 |

| Symmetric NO₂ Stretch | 1350-1300 |

| C-O Stretch (Aryl Ether) | 1275-1200 |

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the amide group, the nitro group, and the methoxy group, providing valuable structural information.

Experimental Protocols

Representative Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not widely published, a general two-step procedure can be adapted from the synthesis of similar nitrobenzamide derivatives. This involves the nitration of a substituted benzoic acid followed by amidation.

Step 1: Nitration of 4-Methoxybenzoic Acid

-

To a stirred solution of 4-methoxybenzoic acid in concentrated sulfuric acid, cooled in an ice bath, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.

-

The reaction mixture is stirred at a low temperature for a specified period to allow for the selective nitration at the 3-position.

-

The reaction is quenched by pouring the mixture over crushed ice, leading to the precipitation of 4-methoxy-3-nitrobenzoic acid.

-

The solid is collected by filtration, washed with cold water, and dried.

Step 2: Amidation of 4-Methoxy-3-nitrobenzoic Acid

-

The 4-methoxy-3-nitrobenzoic acid is converted to its more reactive acid chloride by refluxing with thionyl chloride.

-

The excess thionyl chloride is removed under reduced pressure.

-

The resulting acid chloride is dissolved in an appropriate aprotic solvent and slowly added to a cooled, concentrated solution of ammonium hydroxide.

-

The reaction mixture is stirred, leading to the formation of this compound as a precipitate.

-

The product is collected by filtration, washed with water, and dried.

Purification by Recrystallization

Purification of the crude this compound can be achieved by recrystallization from a suitable solvent. The choice of solvent is critical and should be determined experimentally. A common approach involves dissolving the crude product in a minimal amount of a hot solvent in which it has high solubility, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is limited. However, based on the known activities of the broader class of nitroaromatic compounds and nitrobenzamides, several potential mechanisms of action can be postulated.

Antimicrobial Activity

Nitroaromatic compounds are known to exhibit antimicrobial properties.[1][2] The proposed mechanism of action involves the enzymatic reduction of the nitro group within the microbial cell.[1][3] This reduction generates reactive nitroso and hydroxylamine intermediates that can induce cellular damage, including DNA damage, leading to cell death.[1][4]

Anti-inflammatory Activity

Certain nitro-substituted benzamides have been investigated for their anti-inflammatory properties.[4] A potential mechanism involves the inhibition of inducible nitric oxide synthase (iNOS), an enzyme involved in the production of nitric oxide (NO) during inflammation.[4] By reducing excessive NO production, these compounds may mitigate the inflammatory response.

PARP Inhibition

Some benzamide derivatives are known to act as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair.[5][6][7] In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations), PARP inhibition can lead to synthetic lethality, a promising strategy in cancer therapy.[7][8] While direct evidence for this compound as a PARP inhibitor is lacking, this remains a plausible area for future investigation.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synergistic enhancement of PARP inhibition via small molecule UNI66-mediated suppression of BRD4-dependent transcription of RAD51 and CtIP - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxy-3-nitrobenzamide CAS number and identifiers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Methoxy-3-nitrobenzamide, a chemical compound of interest in organic synthesis and medicinal chemistry. It details the compound's identifiers, physicochemical properties, a representative synthetic protocol, and the broader biological context of nitrobenzamide derivatives.

Chemical Identifiers and Properties

This compound is a substituted aromatic amide. Its core structure consists of a benzene ring functionalized with a methoxy group, a nitro group, and a carboxamide group. These functional groups make it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Core Identifiers for this compound

| Identifier | Value |

|---|---|

| CAS Number | 10397-58-7[1][2][3][4][] |

| Molecular Formula | C₈H₈N₂O₄[1] |

| Molecular Weight | 196.16 g/mol [1] |

| IUPAC Name | This compound[1] |

| Canonical SMILES | COC1=C([C@H]=C(C=C1)C(=O)N)--INVALID-LINK--[O-][1] |

| InChIKey | PCQFJXUTKOUTRW-UHFFFAOYSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Physical State | Solid[2] |

| Appearance | Tan[2] |

| Melting Point | No data available[2] |

| Boiling Point | No information available[2] |

| Solubility | Insoluble in water[6] |

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound involves a two-step process starting from its corresponding carboxylic acid, 4-Methoxy-3-nitrobenzoic acid.[7] This procedure first activates the carboxylic acid by converting it to an acyl chloride, which is then reacted with ammonia to form the primary amide.

Step 1: Acyl Chloride Formation The conversion of 4-Methoxy-3-nitrobenzoic acid to 4-Methoxy-3-nitrobenzoyl chloride can be achieved using a chlorinating agent such as thionyl chloride (SOCl₂).

-

Procedure: To a stirred solution of 4-Methoxy-3-nitrobenzoic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane or toluene), thionyl chloride (approx. 1.2-1.5 equivalents) is added dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) may be added to facilitate the reaction. The mixture is then heated to reflux and stirred for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The excess thionyl chloride and solvent are subsequently removed under reduced pressure to yield the crude 4-Methoxy-3-nitrobenzoyl chloride, which is often used in the next step without further purification.

Step 2: Amidation The resulting acyl chloride is a reactive intermediate that readily undergoes nucleophilic acyl substitution with ammonia to yield the final benzamide product.[7]

-

Procedure: The crude 4-Methoxy-3-nitrobenzoyl chloride is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran or dioxane). The solution is cooled in an ice bath, and a concentrated aqueous solution of ammonium hydroxide or a stream of ammonia gas is slowly introduced with vigorous stirring. The reaction is typically exothermic. After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The resulting solid product is collected by filtration, washed with cold water to remove ammonium salts, and then dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Biological Context and Potential Applications

While this compound itself is primarily a synthetic intermediate, the broader class of nitrobenzamide compounds has attracted significant interest from the drug development community for its diverse biological activities.[8][9]

-

Antimicrobial and Antiparasitic Activity: Nitroaromatic compounds are foundational to several antimicrobial drugs.[8] Their mechanism of action is often linked to the reductive activation of the nitro group by microbial enzymes (nitroreductases). This reduction generates reactive nitroso and other radical species that are cytotoxic, causing damage to DNA and other critical cellular components.[8][10] Several novel N-alkyl nitrobenzamides have shown promising antitubercular activity, with research suggesting they may act as inhibitors of essential enzymes in Mycobacterium tuberculosis, such as DprE1.[9][11]

-

Anti-inflammatory and Anticancer Research: Certain substituted nitrobenzamides have been investigated for their anti-inflammatory properties, including the ability to inhibit the production of pro-inflammatory cytokines.[8] Furthermore, aniline mustard analogues derived from 4-Methoxy-3-nitrobenzoic acid have been synthesized and evaluated for potential anti-tumor activity. The electron-withdrawing nature of the nitro group is considered a crucial factor in modulating the electronic properties of these molecules, thereby influencing their interaction with biological targets.[10]

References

- 1. This compound [stenutz.eu]

- 2. fishersci.com [fishersci.com]

- 3. 10397-58-7|this compound|BLD Pharm [bldpharm.com]

- 4. netascientific.com [netascientific.com]

- 6. 4-methoxy-3-nitro-N-phenylbenzamide | C14H12N2O4 | CID 7331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methoxy-2-nitrobenzamide | 33844-22-3 | Benchchem [benchchem.com]

- 8. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral analysis of 4-Methoxy-3-nitrobenzamide. The information is curated for professionals in research, scientific, and drug development fields, presenting detailed data and methodologies to support advanced studies and applications of this compound.

Molecular Structure and Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . The molecule consists of a benzene ring substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and a carboxamide group (-CONH₂). The systematic IUPAC name for this compound is this compound.

The structural arrangement of these functional groups dictates the molecule's chemical reactivity and physical properties. The electron-donating methoxy group and the electron-withdrawing nitro and amide groups influence the electron density distribution within the aromatic ring, making it a versatile intermediate in organic synthesis.

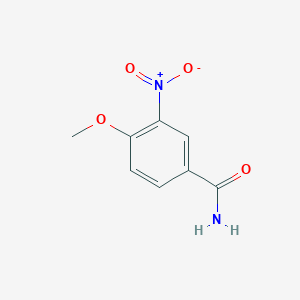

Below is a 2D representation of the molecular structure of this compound:

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | - |

| Molecular Weight | 196.16 g/mol | - |

| InChIKey | PCQFJXUTKOUTRW-UHFFFAOYSA-N | [1] |

| SMILES | COc1ccc(cc1--INVALID-LINK--=O)C(N)=O | [1] |

| Melting Point | 175 °C | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the amidation of 4-methoxy-3-nitrobenzoic acid. This process typically involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, followed by reaction with ammonia.

Experimental Protocol: Amidation of 4-Methoxy-3-nitrobenzoic Acid

This protocol is adapted from the general procedure for the synthesis of similar benzamide derivatives.

Materials:

-

4-Methoxy-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Concentrated ammonium hydroxide (NH₄OH)

-

Toluene (or another suitable inert solvent)

-

Dichloromethane (or another suitable aprotic solvent)

-

Ice

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-3-nitrobenzoic acid (1.0 equivalent) in toluene. Add thionyl chloride (2.0 equivalents) dropwise to the suspension. Heat the mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by the cessation of gas evolution).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. This will yield the crude 4-methoxy-3-nitrobenzoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in a dry aprotic solvent such as dichloromethane. In a separate beaker, cool a solution of concentrated ammonium hydroxide in an ice bath. Slowly add the acyl chloride solution dropwise to the cold ammonium hydroxide solution with vigorous stirring.

-

Product Isolation: Continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature. The solid product, this compound, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amide protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H (ortho to amide) | ~8.2 | d |

| Aromatic-H (ortho to nitro) | ~7.8 | dd |

| Aromatic-H (ortho to methoxy) | ~7.2 | d |

| Methoxy (-OCH₃) | ~4.0 | s |

| Amide (-NH₂) | ~7.5 and ~7.9 (broad) | s |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the aromatic ring are particularly sensitive to the nature of the substituents.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (amide) | ~167 |

| C-OCH₃ | ~158 |

| C-NO₂ | ~140 |

| C-CONH₂ | ~133 |

| Aromatic CH | 110 - 130 |

| -OCH₃ | ~57 |

FT-IR Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies are expected for the amide, nitro, and methoxy groups, as well as the aromatic ring.

Table 4: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amide) | 3400 - 3200 | Medium |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (amide) | ~1660 | Strong |

| N-O Stretch (nitro, asymmetric) | ~1530 | Strong |

| N-O Stretch (nitro, symmetric) | ~1350 | Strong |

| C-O Stretch (methoxy) | ~1250 | Strong |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation of this compound under electron ionization (EI) is expected to proceed through characteristic losses of functional groups.

Caption: Proposed mass spectrometry fragmentation pathway.

Potential Biological Activity

While specific biological activity for this compound is not extensively documented, the broader class of nitrobenzamides has been investigated for various therapeutic applications.

-

Anticancer Activity: Some nitrobenzamide derivatives have shown potential as anticancer agents. Their mechanism of action can involve the inhibition of key enzymes in cancer cell proliferation and survival.

-

PARP Inhibition: Benzamide-containing compounds are known to be inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. PARP inhibitors are a class of targeted cancer therapies. The nitro and methoxy substitutions on the benzamide scaffold could modulate its interaction with the PARP active site.

Further research is required to elucidate the specific biological targets and therapeutic potential of this compound.

Conclusion

This compound is a versatile chemical compound with potential applications in organic synthesis and medicinal chemistry. This technical guide has provided a detailed overview of its molecular structure, properties, a plausible synthetic route, and predicted spectroscopic data. The information presented herein serves as a valuable resource for researchers and scientists working with this and related compounds, facilitating further investigation into its chemical and biological properties.

References

4-Methoxy-3-nitrobenzamide: A Technical Guide to its Potential Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-3-nitrobenzamide is a small molecule whose direct mechanism of action has not been extensively elucidated in publicly available research. However, its structural motifs—a benzamide core, a methoxy group, and a nitro group—are present in numerous biologically active compounds. This technical guide consolidates the available information on this compound and explores its potential mechanisms of action by examining the established activities of structurally related molecules. The primary focus will be on two prominent areas of research for benzamide derivatives: Poly(ADP-ribose) polymerase (PARP) inhibition and protein kinase inhibition. This document provides a theoretical framework for the investigation of this compound, including potential signaling pathways, hypothetical experimental workflows, and representative quantitative data from analogous compounds.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₈N₂O₄

-

Molecular Weight: 196.16 g/mol [1]

-

CAS Number: 10397-58-7[1]

Synthesis

Proposed Synthetic Pathway

A likely two-step synthesis would start from 4-methoxybenzoic acid:

-

Nitration of 4-methoxybenzoic acid: This electrophilic aromatic substitution is typically performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the position ortho to the methoxy group and meta to the carboxylic acid group.

-

Amidation of 4-methoxy-3-nitrobenzoic acid: The resulting carboxylic acid can be converted to the primary amide. A common method is to first activate the carboxylic acid by converting it to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of the acyl chloride with ammonia would yield this compound.

Potential Mechanisms of Action

Based on the extensive research into the biological activities of benzamide and nitroaromatic compounds, two primary potential mechanisms of action for this compound are proposed: PARP inhibition and kinase inhibition.

PARP Inhibition

The benzamide scaffold is a well-established pharmacophore in the design of PARP inhibitors.[2] Many potent PARP inhibitors utilize the benzamide moiety to mimic the nicotinamide portion of the PARP substrate, NAD+.[2][3] This competitive inhibition of PARP enzymes, particularly PARP-1 and PARP-2, disrupts the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, the accumulation of unrepaired SSBs leads to the formation of cytotoxic double-strand breaks (DSBs) and subsequent cell death through a mechanism known as synthetic lethality.[2][4]

Given that this compound contains the core benzamide structure, it is plausible that it could exhibit inhibitory activity against PARP enzymes. The methoxy and nitro substituents on the phenyl ring would influence its binding affinity and selectivity for the nicotinamide-binding pocket of PARP.

Caption: Hypothetical mechanism of PARP inhibition by this compound.

Kinase Inhibition

The benzamide scaffold is also a versatile component in the design of protein kinase inhibitors.[5] Numerous benzamide derivatives have been developed to target various kinases, including Bcr-Abl, RAF kinases, and Fms-like tyrosine kinase 3 (FLT3), which are often dysregulated in cancer.[5][6][7] The benzamide group can form crucial hydrogen bond interactions within the ATP-binding pocket of kinases. The substituents on the benzamide ring play a critical role in determining the potency and selectivity of the inhibitor.

The presence of the benzamide core in this compound suggests its potential to act as a kinase inhibitor. The methoxy and nitro groups would modulate its interaction with the kinase active site, potentially conferring selectivity for certain kinases.

Caption: Hypothetical mechanism of kinase inhibition by this compound.

Quantitative Data for Structurally Related Compounds

No direct quantitative data for the biological activity of this compound was identified. However, the following tables summarize the inhibitory potency of other benzamide derivatives against PARPs and kinases, providing a benchmark for potential future studies.

Table 1: PARP Inhibitory Activity of Selected Benzamide Derivatives

| Compound | Target | IC₅₀ (nM) | Cell Line |

| 3-Nitrobenzamide | PARP-1 | 3300 | Cell-free |

| Olaparib | PARP-1 | 1.9 | - |

| Olaparib | PARP-2 | 1.5 | - |

| Rucaparib | PARP-1 | 1.4 | - |

| Rucaparib | PARP-2 | 1.4 | - |

| Talazoparib | PARP-1 | 0.57 | - |

| Talazoparib | PARP-2 | 0.31 | - |

| Niraparib | PARP-1 | 3.8 | - |

| Niraparib | PARP-2 | 2.1 | - |

| Veliparib | PARP-1 | 4.7 | - |

| Veliparib | PARP-2 | 2.9 | - |

| Compound 13f (novel benzamide derivative) | PARP-1 | 0.25 | - |

Note: IC₅₀ values can vary between different studies and assay conditions.[3][4][8]

Table 2: Antiproliferative Activity of a Novel Benzamide-based PARP-1 Inhibitor (Compound 13f)

| Cell Line | IC₅₀ (µM) |

| HCT116 (human colorectal cancer) | 0.30 |

| DLD-1 (human colorectal cancer) | 2.83 |

| SW480 (human colorectal cancer) | >50 |

| NCM460 (human normal colonic epithelial) | 10.11 |

[8]

Proposed Experimental Protocols

To investigate the potential mechanisms of action of this compound, the following experimental protocols are proposed based on standard methodologies for evaluating PARP and kinase inhibitors.

PARP1 Enzymatic Inhibition Assay

This assay would determine the direct inhibitory effect of this compound on the enzymatic activity of PARP-1.

-

Reagents and Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1 (as a substrate for PARylation)

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well plates (high-binding)

-

This compound stock solution in DMSO

-

Positive control inhibitor (e.g., Olaparib)

-

-

Procedure:

-

Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare serial dilutions of this compound and the positive control in assay buffer.

-

Add the compound dilutions to the wells.

-

Add the PARP-1 enzyme to the wells.

-

Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubate for 1 hour at room temperature.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP conjugate and incubate for 1 hour.

-

Wash the plate.

-

Add HRP substrate and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

-

Kinase Inhibition Assay (Generic)

This protocol describes a general method to screen this compound against a panel of kinases.

-

Reagents and Materials:

-

Panel of recombinant protein kinases

-

Specific peptide substrates for each kinase

-

ATP

-

Assay buffer

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

This compound stock solution in DMSO

-

Positive control inhibitor (e.g., Staurosporine or a kinase-specific inhibitor)

-

-

Procedure:

-

Prepare serial dilutions of this compound and the positive control.

-

In a 384-well plate, add the test compound solution.

-

Add the kinase enzyme and its specific substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Hypothetical Experimental Workflow

Caption: A logical workflow for the preclinical evaluation of this compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, its chemical structure suggests that it is a promising candidate for investigation as a PARP inhibitor and/or a kinase inhibitor. The benzamide scaffold is a proven pharmacophore for both target classes. Future research should focus on the synthesis and biological evaluation of this compound using the types of experimental protocols outlined in this guide. Such studies will be crucial in determining its true therapeutic potential and could pave the way for the development of novel therapeutics. The nitro group also offers possibilities for bioreductive activation, a mechanism seen in other nitroaromatic anticancer agents, which warrants further investigation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Orally Bioavailable Benzimidazole Reverse Amides as Pan RAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, Mass Spec) of 4-Methoxy-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data of 4-Methoxy-3-nitrobenzamide

The following tables summarize the anticipated spectroscopic data for this compound based on standard chemical shift and fragmentation principles.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Ar-H (H-2) |

| ~7.8 | dd | 1H | Ar-H (H-6) |

| ~7.2 | d | 1H | Ar-H (H-5) |

| ~7.5 (broad s) | s | 1H | -NH₂ |

| ~6.0 (broad s) | s | 1H | -NH₂ |

| ~4.0 | s | 3H | -OCH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate and may vary based on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (Amide) |

| ~155 | Ar-C (C-4) |

| ~140 | Ar-C (C-3) |

| ~135 | Ar-C (C-1) |

| ~130 | Ar-C (C-6) |

| ~120 | Ar-C (C-2) |

| ~115 | Ar-C (C-5) |

| ~57 | -OCH₃ |

Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are approximate.

Table 3: Predicted Key IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch (amide) |

| 1680-1640 | C=O stretch (amide) |

| 1540-1500 | N-O asymmetric stretch (nitro) |

| 1360-1320 | N-O symmetric stretch (nitro) |

| 1280-1200 | C-O stretch (aryl ether) |

Sample preparation: KBr pellet or ATR.

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 196 | [M]⁺ (Molecular ion) |

| 180 | [M-NH₂]⁺ |

| 150 | [M-NO₂]⁺ |

| 135 | [M-NH₂-OCH₃]⁺ |

Ionization method: Electron Ionization (EI).

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound from 4-Methoxy-3-nitrobenzoic Acid

This two-step procedure involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

Step 1: Synthesis of 4-methoxy-3-nitrobenzoyl chloride

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-3-nitrobenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂) (2.0-3.0 eq) in excess.

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-methoxy-3-nitrobenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath (0 °C).

-

Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire the proton NMR spectrum using a standard 400 or 500 MHz spectrometer.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

-

KBr Pellet Method: Mix a small amount of the dried sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the mass spectrum.

-

Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

The Synthesis of 4-Methoxy-3-nitrobenzamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the core synthesis of 4-Methoxy-3-nitrobenzamide, a key intermediate in the development of various pharmaceutical compounds. This document details the primary synthetic pathways, experimental protocols, and quantitative data to facilitate its practical application in a laboratory setting.

Introduction

This compound serves as a crucial building block in medicinal chemistry. Its structure, featuring a methoxy group, a nitro group, and a benzamide moiety, offers multiple points for chemical modification, making it a versatile precursor for the synthesis of more complex molecules with potential therapeutic activities. The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. This guide focuses on the most prevalent and well-documented synthetic route, proceeding via the nitration of 4-methoxybenzoic acid followed by amidation.

Primary Synthetic Pathway

The most common and reliable synthesis of this compound is a two-step process. The first step involves the electrophilic nitration of commercially available 4-methoxybenzoic acid (also known as p-anisic acid) to produce 4-methoxy-3-nitrobenzoic acid. The second step is the conversion of this carboxylic acid intermediate into the final amide product. This amidation is typically achieved by first activating the carboxylic acid, most commonly by converting it to its acyl chloride, which is then reacted with ammonia.

The Strategic Role of 4-Methoxy-3-nitrobenzamide in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Methoxy-3-nitrobenzamide is a key chemical intermediate, valued for its role as a versatile building block in the synthesis of a variety of more complex organic molecules. Its unique structure, featuring a methoxy, a nitro, and a benzamide group, offers multiple reaction sites for chemical modification. This technical guide provides an in-depth overview of its synthesis, chemical properties, and its pivotal role as a synthetic intermediate, particularly in the development of pharmaceutical compounds.

Chemical Properties and Specifications

This compound is a solid, often appearing as a tan powder. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| CAS Number | 10397-58-7 |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Appearance | Tan solid[1] |

| Melting Point | 157 °C |

| Boiling Point | 513.6±50.0 °C (Predicted)[2] |

| Density | 1.309±0.06 g/cm³ (Predicted)[2] |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process starting from 4-methoxy-3-nitrobenzoic acid. The first step is the conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation.

Experimental Protocol: Synthesis of this compound from 4-Methoxy-3-nitrobenzoic acid

Step 1: Formation of 4-Methoxy-3-nitrobenzoyl chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-3-nitrobenzoic acid (1.0 eq) in a suitable anhydrous solvent such as toluene or dichloromethane.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (SOCl₂, 2.0-3.0 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 4-methoxy-3-nitrobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amidation

-

Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride in a dry aprotic solvent like dichloromethane.

-

In a separate flask, cool a concentrated solution of aqueous ammonia (NH₃) to 0 °C.

-

Add the solution of the acid chloride dropwise to the cooled ammonia solution with vigorous stirring.

-

Continue stirring for 1-2 hours at 0 °C.

-

The resulting solid precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Role as a Synthetic Intermediate

The primary utility of this compound in organic synthesis lies in the reactivity of its nitro group, which can be readily reduced to an amino group. This transformation yields 3-amino-4-methoxybenzamide, a valuable precursor in the synthesis of various biologically active molecules and dyes.

Experimental Protocol: Reduction of this compound to 3-Amino-4-methoxybenzamide

-

In a hydrogenation vessel, suspend this compound (1.0 eq) in ethanol.

-

Add a catalytic amount of Raney-Nickel.

-

Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature for 48 hours.[3]

-

Upon completion of the reaction (monitored by TLC or LC-MS), carefully filter the catalyst.

-

The filtrate is concentrated under reduced pressure to yield 3-amino-4-methoxybenzamide. A typical yield for this reduction is approximately 95%.[3]

Application in Drug Development: Synthesis of Bioactive Molecules

3-Amino-4-methoxybenzamide, derived from this compound, is a key intermediate in the synthesis of various pharmaceutical compounds. The amino and amide functionalities provide handles for further chemical modifications to build complex molecular architectures. For instance, it serves as a precursor for the synthesis of fluoroquinolone antibiotics and sulfonamide derivatives.[3]

Quantitative Data

The following table summarizes key quantitative data for this compound and its reduced form, 3-amino-4-methoxybenzamide.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Spectroscopic Data |

| This compound | C₈H₈N₂O₄ | 196.16 | 157 | ¹H NMR (predicted): δ 8.2 (s, 1H), 7.8 (d, 1H), 7.3 (d, 1H), 4.0 (s, 3H). ¹³C NMR (predicted): δ 166, 155, 140, 135, 130, 115, 112, 57. IR (KBr, cm⁻¹): ~3400, 3200 (N-H), ~1660 (C=O), ~1530, 1340 (NO₂). MS (EI): m/z 196 (M⁺). |

| 3-Amino-4-methoxybenzamide | C₈H₁₀N₂O₂ | 166.18 | 157[4] | ¹H NMR (DMSO-d₆): δ 7.87 (s, 1H), 7.19 (s, 1H), 6.99 (s, 1H), 3.81 (s, 3H). MS (EI): m/z 166 (M⁺), 151. IR (KBr): Peaks available from NIST database.[5] |

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its straightforward synthesis from 4-methoxy-3-nitrobenzoic acid and its efficient conversion to 3-amino-4-methoxybenzamide make it a crucial building block in medicinal chemistry and other areas of organic synthesis. The ability to introduce an amino group at a specific position on the benzamide scaffold opens up numerous possibilities for the creation of complex and biologically active molecules, underscoring its importance for researchers and professionals in drug development.

References

- 1. 333350-13-3 CAS MSDS (N-[4-(benzyloxy)phenyl]-3-nitro-4-methoxybenzamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-Methoxy-3-nitrobenzaldehyde | C8H7NO4 | CID 700608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis routes of 2-Amino-4-methoxybenzamide [benchchem.com]

- 4. 3-Amino-4-methoxybenzamide | C8H10N2O2 | CID 87135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Amino-4-methoxybenzamide [webbook.nist.gov]

An In-depth Technical Guide to 4-Methoxy-3-nitrobenzamide: Properties, Synthesis, and Spectroscopic Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Methoxy-3-nitrobenzamide. It includes a detailed, plausible experimental protocol for its synthesis and purification, alongside a thorough analysis of its expected spectroscopic characteristics. While specific biological activity data for this compound is not extensively available, this guide touches upon the known activities of related nitrobenzamide derivatives, suggesting potential avenues for future research.

Core Physical and Chemical Properties

This compound is a substituted aromatic amide with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol . The presence of a nitro group and a methoxy group on the benzene ring, ortho and para to the benzamide functionality respectively, significantly influences its chemical reactivity and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| CAS Number | 10397-58-7 | [2] |

| Appearance | Expected to be a solid | [3] |

| Melting Point | Not definitively reported; precursor 4-Methoxy-3-nitrobenzoic acid melts at 192-194 °C | [4] |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents. | [5] |

| pKa | Not reported |

Synthesis and Purification: An Experimental Protocol

The synthesis of this compound is most directly achieved through the amidation of its corresponding carboxylic acid, 4-methoxy-3-nitrobenzoic acid. A common and effective method involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia.

Synthesis of this compound from 4-Methoxy-3-nitrobenzoic Acid

This two-step procedure outlines a reliable method for the laboratory-scale synthesis of this compound.

Step 1: Synthesis of 4-Methoxy-3-nitrobenzoyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methoxy-3-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

-

Reaction: Heat the mixture to reflux (approximately 79 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 4-methoxy-3-nitrobenzoyl chloride can be used directly in the next step.

Step 2: Amidation of 4-Methoxy-3-nitrobenzoyl chloride

-

Reaction Setup: Dissolve the crude 4-methoxy-3-nitrobenzoyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.

-

Reaction: Slowly bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide dropwise with vigorous stirring. The amide product will precipitate out of the solution.

-

Work-up: Filter the solid product and wash with cold water to remove any ammonium chloride byproduct.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure product.[5]

Spectroscopic Characterization

| Spectroscopic Technique | Predicted Data |

| ¹H NMR | Aromatic protons are expected in the δ 7.0-8.5 ppm range. The methoxy protons should appear as a singlet around δ 3.9-4.1 ppm. The amide protons will likely appear as two broad singlets between δ 5.5-8.5 ppm, with their chemical shift being concentration and solvent dependent. |

| ¹³C NMR | The carbonyl carbon is expected to resonate in the δ 165-170 ppm region. Aromatic carbons will appear between δ 110-160 ppm. The methoxy carbon should be observed around δ 55-60 ppm. |

| FT-IR (cm⁻¹) | N-H stretching of the primary amide should appear as two bands in the 3400-3100 cm⁻¹ region.[6] The C=O (amide I) stretch is expected around 1680-1630 cm⁻¹.[6] The N-H bend (amide II) will likely be observed near 1650-1620 cm⁻¹.[7] Asymmetric and symmetric stretching of the NO₂ group should appear around 1550-1500 cm⁻¹ and 1370-1330 cm⁻¹, respectively. The C-O stretching of the methoxy group will be in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions. |

| Mass Spectrometry (EI) | The molecular ion peak (M⁺) should be observed at m/z 196. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z 46) and NO (m/z 30).[8] Fragmentation of the amide group could lead to the loss of NH₂ (m/z 16). |

Potential Biological Activity: An Area for Future Investigation

While there is no specific data on the biological activity or signaling pathways of this compound, the broader class of nitrobenzamide derivatives has been investigated for various therapeutic applications, particularly as anticancer agents.[9][10][11] Research on compounds such as 4-iodo-3-nitrobenzamide has shown that they can act as prodrugs, being selectively activated in the hypoxic environment of tumors to exert cytotoxic effects.[12] These compounds have been shown to target key enzymes in tumor glycolysis and induce necrotic cell death pathways.[12]

The structural similarity of this compound to these biologically active molecules suggests that it may also possess interesting pharmacological properties. Future research should focus on evaluating its cytotoxicity against a panel of cancer cell lines and investigating its mechanism of action, including its potential to be activated under hypoxic conditions and its effects on cellular signaling pathways.

References

- 1. 4-METHOXY-3-NITROBIPHENYL(15854-73-6) 13C NMR spectrum [chemicalbook.com]

- 2. 4-Methoxy-3-nitrobenzaldehyde | C8H7NO4 | CID 700608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-methoxy-3-nitro-N-phenylbenzamide | C14H12N2O4 | CID 7331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Methoxy-3-nitrobenzoic acid | CAS#:89-41-8 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]

- 11. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-cancer action of 4-iodo-3-nitrobenzamide in combination with buthionine sulfoximine: inactivation of poly(ADP-ribose) polymerase and tumor glycolysis and the appearance of a poly(ADP-ribose) polymerase protease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Methoxy-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Methoxy-3-nitrobenzamide, a valuable intermediate in medicinal chemistry and organic synthesis. The protocol is based on established chemical transformations, including electrophilic aromatic nitration and subsequent amidation.

Introduction

This compound serves as a key building block for the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the nitro group allows for further functionalization, such as reduction to an amine, which opens pathways to a diverse range of derivatives. The following protocol outlines a reliable two-step synthesis route starting from 4-methoxybenzoic acid.

Data Presentation

The following table summarizes typical quantitative data for the key reactions involved in the synthesis of this compound, based on analogous transformations reported in the literature.

| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | Nitration | 4-Methoxybenzoic Acid | Conc. Nitric Acid, Conc. Sulfuric Acid | 4-Methoxy-3-nitrobenzoic Acid | 75-90% |

| 2 | Amidation | 4-Methoxy-3-nitrobenzoic Acid | Thionyl Chloride, Ammonium Hydroxide | This compound | ~90%[1] |

Experimental Protocols

Step 1: Synthesis of 4-Methoxy-3-nitrobenzoic Acid

This procedure details the nitration of 4-methoxybenzoic acid.

Materials:

-

4-Methoxybenzoic acid

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (60-70%)[2]

-

Ice

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Buchner funnel and filter paper

Procedure:

-

In a beaker, carefully add 4-methoxybenzoic acid to an excess of concentrated sulfuric acid, ensuring the mixture is well-stirred and cooled in an ice bath to maintain a temperature below 0°C.[2]

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution using a dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained below 15°C throughout the addition.[3]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional hour to ensure the completion of the nitration reaction.[2]

-

Pour the reaction mixture slowly onto a large amount of crushed ice with constant stirring to precipitate the product.[2]

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the collected solid thoroughly with cold distilled water to remove any residual acid.

-

Dry the product, 4-methoxy-3-nitrobenzoic acid, completely. The expected yield is typically high.

Step 2: Synthesis of this compound

This procedure describes the conversion of 4-methoxy-3-nitrobenzoic acid to this compound.[1]

Materials:

-

4-Methoxy-3-nitrobenzoic acid

-

Thionyl chloride

-

Toluene (or other suitable solvent)

-

Dichloromethane (or other suitable aprotic solvent)

-

Concentrated Ammonium Hydroxide

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, reflux a mixture of 4-methoxy-3-nitrobenzoic acid and an excess of thionyl chloride in a suitable solvent like toluene for 2-3 hours.[1]

-

After the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain the crude 4-methoxy-3-nitrobenzoyl chloride.

-

Dissolve the crude acyl chloride in a dry aprotic solvent such as dichloromethane.

-

In a separate beaker, cool a solution of concentrated ammonium hydroxide in an ice bath.

-

Add the solution of the acyl chloride dropwise to the cooled ammonium hydroxide solution with vigorous stirring.[1]

-

Continue stirring the reaction mixture for 1-2 hours.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with water and then dry it to afford this compound.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for this compound.

Caption: Synthetic pathway for this compound.

References

Application Notes: 4-Methoxy-3-nitrobenzamide as a Versatile Intermediate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methoxy-3-nitrobenzamide is a valuable synthetic intermediate in medicinal chemistry, primarily serving as a precursor for the 3-amino-4-methoxybenzamide scaffold. This scaffold is a key structural component in a variety of pharmacologically active agents, most notably in the development of targeted cancer therapies such as kinase and poly (ADP-ribose) polymerase (PARP) inhibitors. The strategic positioning of the amino and methoxy groups on the benzamide ring allows for versatile chemical modifications, enabling the synthesis of diverse compound libraries for drug discovery programs.

The critical transformation leveraging this compound is the reduction of its nitro group to a primary amine. This seemingly simple step unlocks the potential of the molecule, converting it into a versatile building block, 3-amino-4-methoxybenzamide, ready for incorporation into complex drug candidates. These subsequent derivatives have shown significant promise in modulating key signaling pathways implicated in cancer cell proliferation and survival.

Key Synthetic Transformation: Reduction to 3-Amino-4-methoxybenzamide

The conversion of this compound to 3-Amino-4-methoxybenzamide is a pivotal step. Catalytic hydrogenation is a common and efficient method for this transformation, offering high yields and clean reaction profiles.

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

-

This compound

-

10% Palladium on Carbon (Pd/C) catalyst

-

Methanol (or Ethanol/Ethyl Acetate)

-

Hydrogen gas (H₂) source

-

Inert gas (Nitrogen or Argon)

-

Reaction vessel suitable for hydrogenation (e.g., Parr shaker or a flask with a balloon)

-

Filtration apparatus (e.g., Buchner funnel with Celite® pad)

-

Rotary evaporator

Procedure:

-

Vessel Preparation: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in a sufficient volume of methanol.

-

Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add the 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

-

Hydrogenation: Seal the reaction vessel. Purge the vessel first with an inert gas and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi or using a hydrogen-filled balloon for atmospheric pressure)[1].

-

Reaction: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Amino-4-methoxybenzamide. The product can be purified further by recrystallization or column chromatography if necessary.

Caption: Synthetic workflow for the reduction of this compound.

Application in Kinase Inhibitor Synthesis

The 3-amino-4-methoxybenzamide scaffold is utilized in the synthesis of potent kinase inhibitors, particularly those targeting the Bcr-Abl tyrosine kinase, which is a key driver in Chronic Myeloid Leukemia (CML). The amino group of the intermediate serves as a crucial attachment point for coupling with other heterocyclic fragments to build the final inhibitor.

Example: Synthesis of Bcr-Abl Kinase Inhibitors

General Protocol: Amide Coupling for Kinase Inhibitor Synthesis

-

Activation of Carboxylic Acid: A substituted benzoic acid (e.g., 4-((4-methylpiperazin-1-yl)methyl)benzoic acid) is activated. This can be achieved by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amide Bond Formation: The activated acyl chloride is then reacted with an aniline derivative, such as 3-amino-4-methoxybenzamide, in the presence of a base (e.g., pyridine, triethylamine) to form the final amide product.

-

Purification: The resulting crude product is purified using standard techniques like column chromatography or recrystallization to yield the final kinase inhibitor.

Bcr-Abl Signaling Pathway in CML

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[2][3][4][5] Inhibitors synthesized from the aminobenzamide scaffold target the ATP-binding site of the Bcr-Abl kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking these oncogenic signals.

Caption: The Bcr-Abl signaling pathway and the point of intervention by kinase inhibitors.

Application in PARP Inhibitor Synthesis

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are crucial for DNA single-strand break repair.[6][7] In cancers with deficiencies in other DNA repair pathways (like those with BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and cell death, a concept known as synthetic lethality. The 3-aminobenzamide structure itself is a known PARP inhibitor, and its derivatives are explored for developing more potent and selective agents.

PARP-1 Signaling in DNA Repair

Upon detecting a DNA single-strand break, PARP-1 binds to the damaged site and catalyzes the formation of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[6][8] This PARylation acts as a scaffold to recruit other DNA repair proteins, initiating the repair process. PARP inhibitors block this catalytic activity, preventing the recruitment of repair machinery and trapping PARP-1 on the DNA, which disrupts replication and leads to cell death in repair-deficient cancer cells.

Caption: The role of PARP-1 in DNA repair and the mechanism of PARP inhibitors.

Quantitative Data

Derivatives of the aminobenzamide scaffold have demonstrated potent inhibitory activity against various kinases. Below is a representative table of IC₅₀ values for a series of thiazolamide–benzamide derivatives, showcasing the potency that can be achieved with this structural motif against Bcr-Abl kinase and its T315I mutant, which confers resistance to many first-generation inhibitors.

| Compound ID | Bcr-Abl IC₅₀ (µM) | Bcr-Abl (T315I) IC₅₀ (µM) |

| 3a | 2.451 | 45.31 |

| 3e | 1.983 | 41.23 |

| 3m | 1.273 | 39.89 |

| 3n | 1.542 | 40.11 |

| 3p | 2.011 | 43.56 |

| 4c | 2.876 | 48.79 |

| 4f | 2.543 | 46.54 |

| 4g | 2.134 | 44.32 |

| Data adapted from a study on novel thiazolamide–benzamide derivatives as broad-spectrum Bcr-Abl inhibitors.[9][10] |

Conclusion

This compound is a crucial starting material in medicinal chemistry, providing efficient access to the 3-amino-4-methoxybenzamide scaffold. This intermediate is instrumental in the synthesis of targeted therapeutics, particularly kinase and PARP inhibitors. The protocols and pathways outlined in these notes demonstrate the compound's utility and provide a framework for its application in drug discovery and development programs aimed at creating novel anticancer agents.

References

- 1. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]

- 2. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]

- 6. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for 4-Methoxy-3-nitrobenzamide as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Methoxy-3-nitrobenzamide as a versatile research chemical. Primarily, it serves as a crucial building block in the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of oncology. While direct biological activity of this compound is not extensively documented, its derivatives have shown significant anti-tumor properties. Furthermore, the benzamide scaffold is a well-established pharmacophore in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, suggesting a potential application for derivatives of this compound in this area.

Application as a Synthetic Intermediate for Anti-Tumor Agents

This compound is a valuable starting material for the synthesis of a variety of 4-substituted-3-nitrobenzamide derivatives. Research has demonstrated that compounds derived from this scaffold exhibit potent anti-tumor activity against several human cancer cell lines.[1] The methoxy group at the 4-position can be readily converted into a variety of other functional groups, allowing for the exploration of structure-activity relationships and the optimization of anti-cancer efficacy.

Data Presentation: Anti-Tumor Activity of 4-Substituted-3-nitrobenzamide Derivatives

The following table summarizes the growth inhibition (GI50) values for a series of 4-substituted-3-nitrobenzamide derivatives against various cancer cell lines, as reported in the literature.[1] This data highlights the potential of this chemical class as a source of novel anti-cancer agents.

| Compound | Substitution at 4-position | HCT-116 (Colon Cancer) GI50 (µM) | MDA-MB-435 (Melanoma) GI50 (µM) | HL-60 (Leukemia) GI50 (µM) |

| 4a | -NH(CH2)2OH | 1.904 | 2.111 | 2.056 |

| 4g | -N(CH3)2 | >10 | 1.008 | 1.993 |

| 4l | -Piperidin-1-yl | >10 | 3.586 | 3.778 |

| 4m | -Morpholin-4-yl | >10 | 2.543 | 2.876 |

| 4n | -4-Methylpiperazin-1-yl | >10 | 1.892 | 2.331 |

Potential Application in PARP Inhibition

The benzamide functional group is a key structural feature in many known PARP inhibitors.[2][3] PARP enzymes, particularly PARP1, play a critical role in DNA repair.[4][5] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibition of PARP leads to synthetic lethality, making PARP inhibitors a promising class of anti-cancer drugs.[3][4] Given its benzamide core, derivatives of this compound are logical candidates for screening as potential PARP inhibitors.

Experimental Protocols

Protocol 1: Synthesis of a 4-Substituted-3-nitrobenzamide Derivative

This protocol describes a general method for the synthesis of a 4-substituted-3-nitrobenzamide derivative from this compound via nucleophilic aromatic substitution.

Materials:

-

This compound

-

A suitable amine (e.g., piperidine, morpholine, N-methylpiperazine)

-

Dimethyl sulfoxide (DMSO)

-

Potassium carbonate (K2CO3)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in DMSO, add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 4-substituted-3-nitrobenzamide derivative.

-

Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).

Protocol 2: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for assessing the inhibitory activity of a test compound, such as a derivative of this compound, against PARP1 enzyme. This protocol is based on commercially available PARP assay kits.[5]

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

NAD+ (Nicotinamide adenine dinucleotide)

-

Histones

-

Biotinylated NAD+

-

Streptavidin-HRP (Horse Radish Peroxidase)

-

HRP substrate (e.g., TMB)

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT)

-

Stop solution (e.g., 2 M H2SO4)

-

96-well microplate (high-binding)

-

Test compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Olaparib)

-

Microplate reader capable of measuring fluorescence

Procedure:

-

Plate Preparation: Coat a 96-well microplate with histones by incubating a histone solution overnight at 4°C. Wash the plate with assay buffer.

-

Reaction Setup:

-

Add 50 µL of assay buffer containing activated DNA to each well.

-

Add 10 µL of the test compound at various concentrations (typically in a serial dilution). For the positive control, add a known PARP1 inhibitor. For the negative control (no inhibition), add DMSO.

-

Add 10 µL of PARP1 enzyme to all wells except for the blank.

-

Pre-incubate the plate at room temperature for 10 minutes.

-

-

Initiate Reaction: Add 20 µL of a solution containing NAD+ and biotinylated NAD+ to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection:

-

Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 100 µL of Streptavidin-HRP diluted in assay buffer to each well and incubate for 30 minutes at room temperature.

-

Wash the wells again with wash buffer.

-

Add 100 µL of HRP substrate and incubate in the dark for 15-30 minutes.

-

Add 100 µL of stop solution to each well.

-

-

Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the negative control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizations

Caption: Synthesis of 4-substituted-3-nitrobenzamide derivatives.

Caption: Workflow for a PARP1 inhibition assay.

References

Application Notes and Protocols for the Analytical Detection of 4-Methoxy-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals